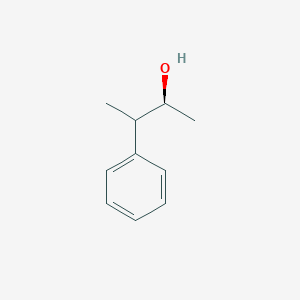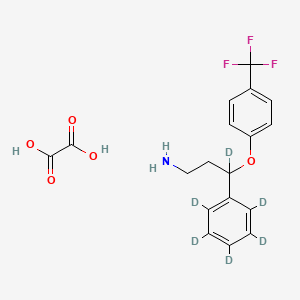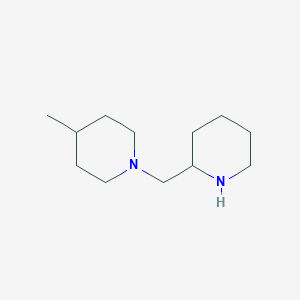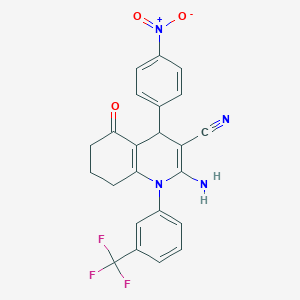
(2S)-3-phenylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-phenylbutan-2-ol: α-methylbenzyl alcohol , is an organic compound. Its systematic IUPAC name reflects its chirality: it contains a stereocenter at the second carbon (C2) position, resulting in two enantiomers (R and S). The compound’s structure consists of a phenyl group attached to a butanol backbone.
Méthodes De Préparation
a. Synthetic Routes: Several synthetic routes lead to (2S)-3-phenylbutan-2-ol. One common approach involves the reduction of acetophenone using chiral reducing agents. For example:
Reduction of Acetophenone with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ reduces the carbonyl group of acetophenone to yield the corresponding alcohol.
Enantioselective Reduction: Chiral catalysts (such as chiral oxazaborolidines) can be employed to obtain the desired enantiomer selectively.
b. Industrial Production: In industry, this compound is produced via catalytic hydrogenation of acetophenone using Raney nickel or other suitable catalysts.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: (2S)-3-phenylbutan-2-ol can be oxidized to form phenylacetic acid.
Substitution: It undergoes substitution reactions typical of alcohols.
Esterification: Reaction with carboxylic acids to form esters.
Oxidation: Use oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Substitution: Acid chlorides or alkyl halides.
Esterification: Carboxylic acids and acid catalysts (e.g., sulfuric acid).
- Oxidation: Phenylacetic acid.
- Esterification: Phenylbutanoate esters.
Applications De Recherche Scientifique
Flavor and Fragrance Industry: (2S)-3-phenylbutan-2-ol contributes to fruity and floral aromas. It’s found in essential oils and perfumes.
Chiral Synthesis: Its chiral nature makes it valuable for asymmetric synthesis.
Pharmaceuticals: Used as an intermediate in drug synthesis.
Mécanisme D'action
The compound’s mechanism of action depends on its specific applications. For instance:
- In fragrance, it interacts with olfactory receptors.
- In drug design, it may target specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
(2S)-3-phenylbutan-2-ol: shares similarities with other aliphatic alcohols and aromatic compounds. its chiral center and unique odor profile set it apart.
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(2S)-3-phenylbutan-2-ol |
InChI |
InChI=1S/C10H14O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9,11H,1-2H3/t8?,9-/m0/s1 |
Clé InChI |
KDNYCTPSPZHJQF-GKAPJAKFSA-N |
SMILES isomérique |
C[C@@H](C(C)C1=CC=CC=C1)O |
SMILES canonique |
CC(C1=CC=CC=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,7-dihydroxy-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12043374.png)

![N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043392.png)


![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12043412.png)

![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12043424.png)
![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12043438.png)
![methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043445.png)
